Product packaging for 3,4-Dimethoxychalcone(Cat. No.:CAS No. 53744-27-7)

3,4-Dimethoxychalcone

Cat. No.: B1235303
CAS No.: 53744-27-7
M. Wt: 268.31 g/mol
InChI Key: LSHZPTCZLWATBZ-CSKARUKUSA-N
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Description

Contextualization within Chalcone (B49325) Chemistry and Natural Products

3,4-Dimethoxychalcone (B600365) is a chemical entity belonging to the chalcone class of compounds. Chalcones are characterized by an open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This core structure serves as a biosynthetic precursor for a wide array of flavonoids, a diverse class of plant secondary metabolites. mdpi.com Chalcones and their derivatives are abundantly found in edible plants, including fruits and vegetables. mdpi.com

The chalcone scaffold is a subject of significant interest in organic and medicinal chemistry due to its versatile biological activities. mdpi.comdovepress.com The specific placement of substituent groups, such as methoxy (B1213986) groups (–OCH₃), on the two aromatic rings (designated as the A and B rings) gives rise to numerous positional isomers with distinct chemical and biological properties. this compound, as its name suggests, features two methoxy groups located at the 3 and 4 positions of one of the aromatic rings. This particular substitution pattern differentiates it from other dimethoxychalcone isomers, such as 3,4'-dimethoxychalcone, and influences its molecular conformation and electronic properties.

Naturally, this compound has been isolated from the flowers of Arrabidaea brachypoda. mdpi.comtargetmol.com Its presence in the plant kingdom underscores its role as a natural product, forming a basis for investigations into its potential biological functions. mdpi.com

Historical Perspective of this compound Academic Investigations

The broader field of chalcone chemistry dates back to 1881, with the first synthesis of the core chalcone scaffold by Claisen and Claperède. The discovery of chalcone synthase in the 1970s further propelled research by elucidating the biosynthetic pathways of these compounds in plants.

Early investigations into this compound often positioned it as an intermediate in the synthesis of other biochemical substances. adipogen.comsapphirebioscience.com Initial studies described it as having weak antioxidant and antimicrobial activity. adipogen.comsapphirebioscience.com More recent and in-depth academic investigations have shifted focus towards its potential as a caloric restriction mimetic (CRM). adipogen.comsapphirebioscience.commedchemexpress.comembopress.orgnih.govcenmed.comglpbio.comchemicalbook.com A 2019 study identified this compound from a library of polyphenols as a novel CRM candidate. embopress.orgnih.gov This discovery has spurred a new wave of research into its mechanisms of action and potential therapeutic applications, particularly in the context of age-related diseases. embopress.orgnih.govthno.org

Overview of Key Research Areas in this compound Studies

Current research on this compound is primarily concentrated on its biological activities, driven by its identification as a caloric restriction mimetic. The main areas of investigation include:

Autophagy Induction: A significant body of research focuses on the ability of this compound to induce autophagy, a cellular process for degrading and recycling damaged components. adipogen.comsapphirebioscience.commedchemexpress.comembopress.orgnih.gov Studies have shown that it stimulates autophagic flux in various cell types, including human cell lines like HepG2 and U2OS, as well as in hepatocytes and cardiomyocytes. adipogen.commedchemexpress.comglpbio.com The mechanism is reported to involve the activation and nuclear translocation of transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3), which are key regulators of autophagy and lysosomal biogenesis. adipogen.comsapphirebioscience.comembopress.orgnih.gov This action is distinct from other known CRMs. embopress.orgnih.gov

Cardioprotective Effects: The autophagy-inducing properties of this compound have led to investigations into its cardioprotective potential. adipogen.comsapphirebioscience.comembopress.orgnih.gov Research has demonstrated that it can mediate cardioprotective effects against ischemic injury in an autophagy-dependent manner in animal models. embopress.orgnih.govthno.org

Anticancer Research: Another key area is its potential role in cancer research. medchemexpress.comembopress.orgnih.govcenmed.comglpbio.comchemicalbook.com Studies suggest that this compound can improve the efficacy of anticancer chemotherapy. adipogen.comsapphirebioscience.comembopress.orgnih.gov This effect is also linked to its ability to induce autophagy. embopress.orgnih.gov

Neuroprotective Effects: More recent studies have begun to explore its effects on the nervous system. Research has shown that this compound can alleviate pyroptosis and necroptosis (forms of programmed cell death) and improve functional recovery after spinal cord injury in animal models, a process also linked to enhanced autophagy. thno.org

Sunscreen Properties: Some research has explored the potential of this compound as a sunscreen agent. nih.govui.ac.id Due to its chemical structure, it can absorb UV radiation and has been formulated into topical creams to test its UVA protection factor. nih.govui.ac.id

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₆O₃ nih.gov
Molecular Weight 268.31 g/mol nih.gov
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one nih.gov
CAS Number 5416-71-7 adipogen.com
Appearance White to yellow crystalline powder adipogen.com
Melting Point 88 - 92 °C fishersci.com
Solubility Soluble in DMSO adipogen.com

Key Research Findings on Biological Activities

Research AreaKey FindingsMechanism of ActionCell/Animal Model
Autophagy Induction Induces autophagic flux and deacetylation of cytoplasmic proteins. medchemexpress.comnih.govActivates and promotes nuclear translocation of transcription factors TFEB and TFE3. adipogen.comembopress.orgnih.govHuman cell lines (HepG2, U2OS), hepatocytes, cardiomyocytes. medchemexpress.comglpbio.com
Cardioprotection Reduces aortic lesions in atherosclerosis models and protects against myocardial ischemia. embopress.orgnih.govAutophagy-dependent. embopress.orgnih.govMurine models. embopress.org
Anticancer Enhances the efficacy of anticancer chemotherapy. adipogen.comsapphirebioscience.comembopress.orgnih.govAutophagy-dependent. embopress.orgnih.govMurine models. embopress.org
Neuroprotection Reduces glial scar formation, motor neuron death, and improves functional recovery after spinal cord injury. thno.orgEnhances TFEB-mediated autophagy, alleviates pyroptosis and necroptosis. thno.orgMurine models of spinal cord injury. thno.org
UV Protection Demonstrates potential as a UVA-protection factor in sunscreen formulations. nih.govui.ac.idAbsorption of UV light due to its chromophore-containing structure. ui.ac.idIn vitro and in vivo (rabbit) tests. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1235303 3,4-Dimethoxychalcone CAS No. 53744-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-16-11-9-13(12-17(16)20-2)8-10-15(18)14-6-4-3-5-7-14/h3-12H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHZPTCZLWATBZ-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-27-7, 5416-71-7
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Record name Chalcone,4-dimethoxy-
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Record name 3,4-Dimethoxychalcone
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Synthetic Methodologies and Chemical Modifications of 3,4 Dimethoxychalcone

Established Synthetic Routes for 3,4-Dimethoxychalcone (B600365)

The primary and most widely utilized method for synthesizing this compound and its analogs is the Claisen-Schmidt condensation. nijophasr.net This reaction involves the base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025).

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a reliable and efficient method for preparing chalcones. In the context of this compound, this typically involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with acetophenone. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone structure characteristic of chalcones.

This condensation reaction is versatile and has been employed to synthesize a variety of chalcone (B49325) derivatives by using different substituted acetophenones and benzaldehydes. nijophasr.netceon.rs For instance, derivatives such as 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6-trimethoxy-3',4'-dimethoxychalcone have been synthesized using 3,4-dimethoxyacetophenone and the corresponding trimethoxybenzaldehydes. nijophasr.net

Optimization of Synthesis Protocols

Reaction Conditions and Catalysis

Optimization of Synthesis Protocols

To enhance the efficiency, yield, and environmental friendliness of this compound synthesis, various optimization strategies have been explored.

Reaction Conditions and Catalysis

The choice of catalyst and reaction conditions significantly influences the outcome of the Claisen-Schmidt condensation.

Catalysts: Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used to facilitate the reaction. nijophasr.net Studies have shown that NaOH can provide higher yields (65-70%) compared to KOH (60-65%), which is attributed to its stronger basicity. The concentration of the base is also a critical factor, with a 20% NaOH solution being optimal for enolate formation without causing excessive dehydration.

Reaction Time and Temperature: The reaction is often carried out at room temperature with stirring. nijophasr.net Optimization studies have investigated the ideal reaction time, with one study indicating that for this compound, the optimal synthesis time is 30 hours. ugm.ac.id

Solvents: Ethanol and methanol (B129727) are frequently used as solvents for the condensation reaction. ceon.rs

Green Chemistry Approaches to Synthesis (e.g., Grinding Techniques)

In a move towards more environmentally benign synthetic methods, solvent-free grinding techniques have been successfully applied to the synthesis of chalcones. researchgate.netresearchgate.netrasayanjournal.co.in This mechanochemical approach involves grinding the solid reactants (an acetophenone derivative and a benzaldehyde derivative) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. researchgate.net

This method offers several advantages over conventional solvent-based synthesis:

Reduced Environmental Impact: It eliminates the need for organic solvents. researchgate.netrasayanjournal.co.in

Efficiency: The reaction times are often significantly shorter, with some syntheses being completed in as little as 15 minutes. researchgate.net

Higher Yields: Grinding techniques have been reported to produce higher yields compared to conventional methods. For instance, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone via grinding yielded 70%, whereas the conventional method yielded 65%. researchgate.net

The general procedure for this green synthesis involves mixing the reactants and catalyst, grinding them for a short period, followed by dilution with cold water, acidification, and extraction of the product.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound is a key strategy for exploring structure-activity relationships and developing compounds with tailored properties.

Structural Modification Strategies

Structural modification of the this compound scaffold can be achieved by introducing various substituents onto the aromatic rings or by altering the core structure. researchgate.net These modifications can influence the electronic properties, conformation, and ultimately the biological activity of the molecule.

Examples of synthesized derivatives include:

Halogenated Derivatives: Bromo-substituted derivatives have been synthesized by reacting 3- or 4-bromoacetophenones with 3,4-dimethoxybenzaldehyde. ceon.rs Fluorinated chalcones have also been designed and synthesized. nih.gov

Hydroxylated and Methoxy-substituted Derivatives: A wide range of derivatives with varying numbers and positions of hydroxyl and methoxy (B1213986) groups have been prepared. nijophasr.netresearchgate.netugm.ac.id For example, 2'-hydroxy-5'-chloro-3,4-dimethoxychalcone has been synthesized via Claisen-Schmidt condensation. unmul.ac.id

Cyclization Reactions: The α,β-unsaturated ketone system of chalcones serves as a precursor for the synthesis of heterocyclic compounds like pyrazolines through cyclization reactions with reagents such as phenylhydrazine. uii.ac.id

These structural modifications allow for a systematic investigation of how different functional groups impact the properties of the chalcone framework.

Synthetic Data Overview

DerivativeReactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
3,4,5-trimethoxy-3',4'-dimethoxychalcone3,4-dimethoxyacetophenone3,4,5-trimethoxybenzaldehyde50% KOH, room temp.46 nijophasr.net
2,4,6-trimethoxy-3',4'-dimethoxychalcone3,4-dimethoxyacetophenone2,4,6-trimethoxybenzaldehyde50% KOH, 70°C41 nijophasr.net
4-nitro-3',4'-dimethoxychalcone4-nitroacetophenoneveratraldehyde15% NaOH, reflux- uii.ac.id
2',6'-dihydroxy-3,4-dimethoxychalcone2,6-dihydroxyacetophenone3,4-dimethoxybenzaldehydeSolid NaOH, grinding70 researchgate.net
2',6'-dihydroxy-3,4-dimethoxychalcone2,6-dihydroxyacetophenone3,4-dimethoxybenzaldehydeNaOH, conventional65 researchgate.net
Substituent Variation on Phenyl Rings

A primary method for achieving this is through the Claisen-Schmidt condensation, which involves the reaction of an appropriately substituted acetophenone with a substituted benzaldehyde. saudijournals.commdpi.com For instance, (E)-4'-hydroxy-3,4-dimethoxychalcone can be synthesized by reacting 4-hydroxyacetophenone with veratraldehyde (3,4-dimethoxybenzaldehyde). ugm.ac.id This reaction is typically carried out in a basic medium, such as potassium hydroxide in methanol, and proceeds via an aldol condensation mechanism. ugm.ac.id

The substituents can range from simple alkyl and alkoxy groups to more complex functionalities. The presence of electron-donating groups, such as hydroxyl or methoxy groups, or electron-withdrawing groups can alter the reactivity of the chalcone. For example, studies have shown that the antioxidant activity of chalcones is influenced by the substitution pattern, with 3,4-dihydroxy substitution on the B-ring being particularly effective. mdpi.com

Chalcone Derivative Substituents on Phenyl Rings Reference
(E)-4'-hydroxy-4-methoxychalcone4'-hydroxy, 4-methoxy ugm.ac.id
(E)-4'-hydroxy-3,4-dimethoxychalcone4'-hydroxy, 3,4-dimethoxy ugm.ac.id
(E)-4'-hydroxy-4-chlorochalcone4'-hydroxy, 4-chloro ugm.ac.id
(E)-2',4'-dihydroxy-4-chlorochalcone2',4'-dihydroxy, 4-chloro ugm.ac.id
2',6'-dihydroxy-3,4-dimethoxychalcone2',6'-dihydroxy, 3,4-dimethoxy semanticscholar.org
Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings into the chalcone framework is a significant area of synthetic exploration, leading to hybrid molecules with potentially novel biological activities. acs.org These heterocyclic moieties can replace one or both of the phenyl rings or be fused to the existing structure.

The synthesis of such analogs often involves the use of heterocyclic aldehydes or ketones in the Claisen-Schmidt condensation. For example, chalcone derivatives can be synthesized using heterocyclic aldehydes, leading to compounds where one of the aryl rings is a heterocycle. researchgate.net The introduction of nitrogen, oxygen, or sulfur-containing heterocycles can introduce new hydrogen bonding capabilities, alter lipophilicity, and provide additional sites for biological interactions. acs.org

Examples of heterocyclic systems that have been incorporated into chalcone-like structures include pyrrole, furan, thiophene, and indole. researchgate.netuomustansiriyah.edu.iqgla.ac.uk The synthesis of these compounds allows for the exploration of a wider chemical space and the development of molecules with diverse pharmacological profiles.

Halogenation Patterns

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl rings of this compound represents a key synthetic modification. nih.gov Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent compound.

Halogenated chalcone derivatives can be synthesized by using halogen-substituted benzaldehydes or acetophenones in the Claisen-Schmidt condensation. semanticscholar.orgresearchgate.net For example, reacting 3,4-dimethoxybenzaldehyde with various halogenated acetophenones can yield a series of halogenated this compound analogs. nih.gov

The position and nature of the halogen substituent are critical. For instance, a study on dimethoxy halogenated chalcones revealed that the position of the halogen atom on the phenyl ring influenced the inhibitory activity against certain enzymes. nih.gov Specifically, 2',4'-dimethoxy chalcone derivatives with a chlorine atom at the ortho position of the other phenyl ring showed potent inhibitory activity. nih.gov Furthermore, brominated derivatives of 3',4'-dimethoxychalcone (B351463) have been synthesized and evaluated for their antibacterial properties. ceon.rs The synthesis of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (B94699) and 3-bromo-4-hydroxy-5-methoxybenzaldehyde from vanillin (B372448) provides precursors for creating halogenated and methoxylated chalcones. researchgate.net

Synthetic Pathways to Novel Analogues

The development of novel synthetic pathways is crucial for accessing a wider diversity of this compound analogues. While the Claisen-Schmidt condensation remains a cornerstone, other methods have been developed to improve efficiency, yield, and access to more complex structures. saudijournals.commdpi.com

Alternative synthetic strategies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. semanticscholar.org Grinding techniques, a form of solvent-free synthesis, have also been employed for the preparation of chalcone derivatives, offering a more environmentally friendly approach. ugm.ac.id

The Wittig reaction provides another route to chalcones, involving the reaction of a triphenylphosphonium ylide with an aldehyde. frontiersin.org Additionally, the Friedel-Crafts acylation and Julia-Kocienski olefination are other established methods for chalcone synthesis. mdpi.com These varied synthetic approaches allow for the creation of a broad spectrum of this compound analogues with diverse substitution patterns and structural features, enabling extensive structure-activity relationship studies.

Synthetic Method Description Reference
Claisen-Schmidt CondensationBase-catalyzed reaction between an acetophenone and a benzaldehyde. saudijournals.commdpi.com
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate the reaction. semanticscholar.org
Grinding TechniqueA solvent-free method involving the grinding of solid reactants. ugm.ac.id
Wittig ReactionReaction of a triphenylphosphonium ylide with an aldehyde. frontiersin.org
Friedel-Crafts AcylationAcylation of an aromatic ring followed by further modifications. mdpi.com
Julia-Kocienski OlefinationA reaction to form a carbon-carbon double bond. mdpi.com

This compound as a Precursor in Organic Synthesis

This compound is not only a target molecule for biological studies but also serves as a valuable precursor in the synthesis of more complex molecular architectures, particularly flavonoids and other biologically active scaffolds. nih.govceon.rs Its reactive α,β-unsaturated ketone functionality is key to its utility as a synthetic intermediate.

Synthesis of Flavonoids and Isoflavonoids

Chalcones are well-established bioprecursors of flavonoids and isoflavonoids in plants. nih.govresearchgate.netencyclopedia.pub This natural biosynthetic pathway can be mimicked in the laboratory, where chalcones serve as key intermediates for the synthesis of these important classes of compounds.

The cyclization of a chalcone is a critical step in the formation of the flavonoid skeleton. For instance, the oxidative cyclization of a 2'-hydroxychalcone (B22705) derivative can lead to the formation of a flavone. The 3,4-dimethoxy substitution pattern can be carried through this transformation, resulting in flavonoids with corresponding methoxy groups. The synthesis of 5-hydroxy-3',4'-dimethoxyflavone, for example, has been achieved from 2',6'-dihydroxy-3,4-dimethoxychalcone. ugm.ac.id This process typically involves an intramolecular Michael addition followed by subsequent reactions to form the heterocyclic ring of the flavonoid.

Derivatization to Other Biologically Active Scaffolds

The reactive nature of the α,β-unsaturated ketone in this compound allows for its derivatization into a variety of other biologically active scaffolds. ceon.rsnih.gov The double bond and the carbonyl group are susceptible to a range of chemical transformations.

Reduction of the double bond can lead to the corresponding dihydrochalcone. The carbonyl group can be reduced to a hydroxyl group or can participate in condensation reactions to form heterocyclic rings. For example, reaction with hydrazines can yield pyrazoline derivatives, which are known to possess a range of biological activities. acs.org

Furthermore, the chalcone can undergo Michael addition reactions with various nucleophiles, allowing for the introduction of new functional groups at the β-position. saudijournals.com These derivatizations expand the chemical space accessible from this compound, providing a platform for the development of novel compounds with diverse pharmacological properties. ceon.rsnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3,4-Dimethoxychalcone (B600365), with each technique providing unique and complementary information about its molecular framework. The structure is confirmed through methods including ¹H NMR, ¹³C NMR, and mass spectrometry. jlu.edu.cnjlu.edu.cn

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. adipogen.com

In the ¹H NMR spectrum, the protons of the two methoxy (B1213986) groups typically appear as sharp singlets. The vinyl protons of the α,β-unsaturated system present as doublets, with their coupling constants confirming the trans configuration of the double bond. The aromatic protons resonate in the downfield region, displaying complex splitting patterns that correspond to their positions on the two phenyl rings.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbons of the methoxy groups appear as distinct signals, while the remaining aromatic and vinylic carbons can be assigned based on their chemical shifts and coupling information from more advanced 2D NMR experiments.

Table 1: Representative NMR Spectroscopic Data for this compound

Nucleus Signal Type Approximate Chemical Shift (δ) in ppm Assignment
¹H Singlet 3.94 2 x -OCH₃
¹H Doublet 7.40 α-vinylic proton
¹H Doublet 7.80 β-vinylic proton
¹H Multiplet 6.90 - 8.10 Aromatic protons
¹³C Signal 56.0 -OCH₃ carbons
¹³C Signal 110.0 - 155.0 Aromatic & vinylic carbons

Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The data presented is a representative compilation from typical experimental values.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum is characterized by several strong absorption bands that confirm its chalcone (B49325) structure. researchgate.net The most prominent feature is the strong stretching vibration of the conjugated carbonyl group (C=O), which typically appears in the range of 1650-1685 cm⁻¹. fabad.org.tr The presence of the carbon-carbon double bond (C=C) of the enone system is also observed, along with the characteristic stretching vibrations of the aromatic C-H and C=C bonds. researchgate.netfabad.org.tr The C-O stretching of the ether linkages from the methoxy groups also gives rise to distinct bands.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3005 researchgate.net
Carbonyl (C=O) Stretching ~1646-1660 researchgate.net
Alkene (C=C) Stretching ~1573-1580 researchgate.netfabad.org.tr
Aromatic (C=C) Stretching ~1573-1610 fabad.org.tr

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. Its extended system of conjugation, encompassing the two aromatic rings and the α,β-unsaturated ketone, allows it to absorb light in the UV region. Research shows that this compound exhibits absorption maxima in both the UVB and UVA regions, specifically around 260 nm and 356 nm. nih.gov This broad-spectrum absorption capability has led to its investigation as a potential UVA-protection agent in sunscreen formulations. nih.govui.ac.id The photostability of the compound, a crucial factor for sunscreen agents, can also be assessed using UV-Vis spectroscopy by monitoring changes in its absorption spectrum after prolonged exposure to UV radiation. nih.govui.ac.id

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the compound shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular formula, C₁₇H₁₆O₃ (molecular weight 268.31 g/mol ). nih.gov

High-resolution mass spectrometry can confirm the exact mass to a high degree of accuracy. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. The fragmentation of protonated chalcones often involves cleavage at the bonds adjacent to the carbonyl group, leading to the loss of the phenyl or the substituted styryl radical. researchgate.net For this compound, key fragments observed include those at m/z 268, 237, 191, 131, and 105, which help to piece together its structural identity. nih.gov

Table 3: Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Ion Type Interpretation
268 [M]⁺ Molecular ion nih.gov
269 [M+H]⁺ Protonated molecular ion nih.gov
237 [M-OCH₃]⁺ Loss of a methoxy radical
191 Fragment Result of MS/MS fragmentation of [M+H]⁺ nih.gov
131 Fragment Result of MS/MS fragmentation of [M+H]⁺ nih.gov
105 Fragment Benzoyl cation [C₆H₅CO]⁺

Ultraviolet-Visible Spectroscopy (UV-Vis) for Research Applications

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of atomic positions can be generated.

Studies have shown that this compound crystallizes in the orthorhombic space group Fdd2. researchgate.netiucr.org The crystallographic data reveals that the molecule is not perfectly planar. The dihedral angle between the two benzene (B151609) rings is approximately 25.75°. researchgate.netiucr.org The enone group, which connects the two rings, is also twisted relative to the planes of the aromatic rings. iucr.org The crystal packing is stabilized by intermolecular interactions, including C-H···π interactions between molecules. researchgate.netiucr.org This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 4: Selected Crystallographic Data for this compound

Parameter Value Reference
Molecular Formula C₁₇H₁₆O₃ researchgate.net
Molecular Weight 268.30 researchgate.net
Crystal System Orthorhombic researchgate.netiucr.org
Space Group Fdd2 researchgate.netiucr.org
a (Å) 27.7541 (4) researchgate.net
b (Å) 34.1948 (4) researchgate.net
c (Å) 5.6487 (1) researchgate.net
Volume (ų) 5360.88 (14) researchgate.net
Z (Molecules per unit cell) 16 researchgate.net

Chromatographic Methods in Research and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. Thin-layer chromatography (TLC) is commonly used during synthesis to monitor the progress of the reaction and to get a preliminary indication of the purity of the product. researchgate.netnijophasr.net

For rigorous purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. adipogen.com Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate this compound from any starting materials, by-products, or other impurities. Purity is typically quantified using a UV detector, and commercial standards are often certified to have a purity of ≥95% or ≥98% as determined by HPLC analysis. adipogen.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) can also be employed for both purity analysis and structural confirmation. uii.ac.id

Electrochemical Methods in Mechanistic Investigations (e.g., Voltammetry for redox activity)

Electrochemical methods, particularly voltammetry, are powerful tools for investigating the redox activity of chalcones, providing insights into their reaction mechanisms, antioxidant potential, and electronic properties. The electrochemical behavior of chalcones is closely related to their molecular structure, including the substitution pattern on their aromatic rings.

Studies on various chalcone derivatives have demonstrated that they can undergo both oxidation and reduction processes. For instance, the anodic oxidation of 4,4'-dimethoxychalcone (B191108) (DMC) at a platinum electrode in acetonitrile (B52724) revealed a single irreversible anodic peak around 1.6 V versus a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.netchemfaces.com This process involves the formation of a highly reactive radical cation. researchgate.netchemfaces.com In contrast, other chalcones have shown irreversible anodic and cathodic peaks in organic media. researchgate.net For example, a study on 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one showed an irreversible oxidation peak at approximately 0.9 V (vs. Ag/AgCl) at pH 4. chemicalpapers.com Another related compound, 3-([1,1'-biphenyl]-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, exhibited an irreversible oxidation peak around 0.5 V at pH 10. chemicalpapers.com

The redox properties of hydroxychalcones are of particular interest due to their potential antioxidant activities. researchgate.net The oxidation potentials of phenolate (B1203915) forms of some hydroxychalcones range between 0.1 and 0.2 V versus a saturated calomel (B162337) electrode, indicating they are very easy to oxidize. researchgate.net This ease of oxidation is a key factor in their ability to scavenge reactive oxygen species. researchgate.net

In a study comparing the antioxidant activity of butein (B1668091) and 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), rotating ring-disk electrode (RRDE) voltammetry was employed. mdpi.comnih.gov The results indicated that butein has a higher antioxidant activity towards the superoxide (B77818) radical anion compared to DHDM. mdpi.comnih.gov This difference in activity is attributed to their structural features, which influence intermolecular interactions and redox potentials. mdpi.comnih.gov

The solvent system can also influence the electrochemical behavior of chalcones. Investigations into two chalcone derivatives in acetonitrile and dimethyl sulfoxide (B87167) showed variations in their reduction potentials, highlighting the role of the solvent in electrochemical studies. researchgate.net

The following table summarizes the electrochemical data for selected chalcones from various studies.

CompoundTechniqueElectrodeConditionsPeak Potential (V)Type of ProcessReference
4,4'-Dimethoxychalcone Cyclic VoltammetryPlatinumAcetonitrile~1.6 (vs. Ag/AgCl)Anodic, Irreversible researchgate.netchemfaces.com
1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one Cyclic & Differential Pulse VoltammetryCarbon PastepH 4, Britton Robinson buffer~0.9 (vs. Ag/AgCl)Anodic, Irreversible chemicalpapers.com
3-([1,1'-biphenyl]-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one Cyclic & Differential Pulse VoltammetryCarbon PastepH 10, Britton Robinson buffer~0.5 (vs. Ag/AgCl)Anodic, Irreversible chemicalpapers.com
Chalcone Cyclic, Differential Pulse & Square Wave VoltammetryGlassy Carbon-0.514 & 1.478Anodic researchgate.net
Chalcone Cyclic, Differential Pulse & Square Wave VoltammetryGlassy Carbon--0.689Cathodic researchgate.net

Biological Activities and Mechanistic Investigations of 3,4 Dimethoxychalcone

Caloric Restriction Mimetic (CRM) Properties

3,4-Dimethoxychalcone (B600365) (3,4-DC) has been identified as a caloric restriction mimetic (CRM), a class of compounds that reproduces the health-promoting and longevity-extending benefits of caloric restriction without reducing food intake. nih.govmdpi.comdovepress.com CRMs are characterized by their ability to induce the deacetylation of cellular proteins and stimulate autophagic flux, all in the absence of cellular toxicity. nih.govmdpi.comdovepress.comnih.gov 3,4-DC was identified from a screening of a library of polyphenols and polyamines as a potent CRM. nih.gov It effectively mimics caloric restriction by reducing protein acetylation and triggering autophagy, distinguishing its mechanism from other CRMs like rapamycin, which inhibits mTOR, or resveratrol, which activates sirtuins.

Induction of Autophagy Pathways

A primary mechanism through which this compound exerts its effects is the robust induction of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. nih.gov This activity has been observed across diverse cell types, including endothelial cells, cardiomyocytes, and macrophages. The induction of autophagy is a key hallmark of its CRM properties and is central to its protective effects in various disease models. nih.govnih.gov

Unlike some other CRMs, the autophagic induction by this compound is critically dependent on gene transcription and mRNA translation, specifically through the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). nih.govdovepress.comnih.gov These transcription factors are master regulators of lysosomal biogenesis and the autophagy process. frontiersin.org

Research demonstrates that 3,4-DC stimulates the translocation of both TFEB and TFE3 from the cytoplasm into the nucleus in various cell lines, including human osteosarcoma (U2OS) cells, as well as in vivo in the hepatocytes and cardiomyocytes of mice. nih.govmdpi.comnih.gov Once in the nucleus, TFEB and TFE3 bind to the promoter regions of target genes, upregulating the expression of genes essential for autophagy and lysosome formation, thereby enhancing the cell's degradative capacity. This activation leads to an increase in autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation. nih.govimrpress.com The essential role of these transcription factors is highlighted by findings that TFEB knockdown abolishes the neuroprotective effects of 3,4-DC.

The nuclear translocation of TFEB and TFE3 by this compound is mediated by the activation of a specific signaling cascade involving AMP-activated protein kinase (AMPK), transient receptor potential mucolipin 1 (TRPML1), and calcineurin. thno.org

The sequence of events is as follows:

AMPK Activation: 3,4-DC treatment leads to the phosphorylation and activation of AMPK, a key cellular energy sensor.

TRPML1-Mediated Calcium Release: Activated AMPK triggers the TRPML1 channel, a lysosomal calcium (Ca2+) channel. This results in the release of Ca2+ from the lysosome into the cytoplasm.

Calcineurin Activation: The localized increase in cytosolic Ca2+ activates calcineurin, a calcium-dependent phosphatase.

TFEB Dephosphorylation: Calcineurin then dephosphorylates TFEB, removing the phosphate (B84403) groups that retain it in the cytoplasm. This dephosphorylation unmasks a nuclear localization signal, allowing TFEB to translocate into the nucleus and initiate the transcription of autophagy-related genes. frontiersin.org

This pathway has been shown to be crucial for the neuroprotective effects of 3,4-DC in models of spinal cord injury. nih.govthno.org

A defining characteristic of caloric restriction mimetics, including this compound, is the induction of widespread deacetylation of cellular proteins. nih.govmdpi.comdovepress.comnih.gov This process is coupled to the stimulation of autophagic flux. nih.govimrpress.com Studies in various human cell lines show that 3,4-DC treatment leads to the deacetylation of cytoplasmic proteins. mdpi.comimrpress.com

The compound causes a dose-dependent increase in the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), converting it from LC3-I to LC3-II, a hallmark of autophagosome formation. nih.gov Concurrently, it induces a transient reduction in the levels of sequestosome 1 (SQSTM1/p62), a protein that is itself degraded by autophagy, confirming an increase in autophagic flux. nih.gov The enhancement of LC3 lipidation in the presence of lysosomal inhibitors like chloroquine (B1663885) further validates that 3,4-DC stimulates the entire autophagic process. nih.gov

FeatureObservation with this compoundSignificance
Protein Acetylation Induces widespread deacetylation of cytoplasmic proteins. mdpi.comA key hallmark of Caloric Restriction Mimetics (CRMs). nih.gov
LC3 Lipidation Increases the conversion of LC3-I to LC3-II. nih.govIndicates enhanced formation of autophagosomes.
p62/SQSTM1 Levels Causes a transient decrease in p62/SQSTM1 protein. nih.govConfirms the degradation of cargo via the autophagic pathway (increased flux).
Autophagic Flux Increases the rate of the entire autophagy process. nih.govimrpress.comDemonstrates a functional and complete autophagic response.
Activation of AMPK-TRPML1-Calcineurin Signaling

Cellular and Molecular Responses to CRM Activity

The induction of TFEB/TFE3-mediated autophagy by this compound translates into significant protective effects at the cellular and organismal levels. Its CRM activity has been linked to several beneficial outcomes in preclinical models.

Research has demonstrated a potent cardioprotective effect, where 3,4-DC mitigates damage from ischemic injury in an autophagy-dependent manner. nih.gov In the context of neurotrauma, such as spinal cord injury, the compound promotes functional recovery by reducing glial scar formation and motor neuron death. nih.govthno.org Furthermore, in cancer biology, 3,4-DC has been shown to improve the efficacy of anticancer chemotherapy, an effect also mediated by its ability to enhance autophagic flux in cancer cells. nih.govnih.gov

Cellular/Molecular ResponseModel SystemUnderlying Mechanism
Cardioprotection Ischemic Injury ModelsAutophagy-dependent mitigation of cell death. nih.gov
Neuroprotection Spinal Cord Injury ModelsInhibition of pyroptosis and necroptosis via enhanced autophagy. nih.govthno.org
Anti-atherogenic Atherosclerosis ModelsInduction of autophagic processes in vascular cells.
Chemosensitization Cancer ModelsEnhancement of autophagic flux in tumor cells. nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of this compound are intrinsically linked to its primary function as an autophagy inducer. By enhancing the cellular cleanup process, 3,4-DC effectively suppresses key inflammatory signaling pathways. thno.org A major anti-inflammatory mechanism is the inhibition of pro-inflammatory forms of programmed cell death, specifically pyroptosis and necroptosis. thno.org

Studies, particularly in models of spinal cord injury, have revealed that 3,4-DC treatment significantly reduces the expression of proteins involved in these inflammatory cell death pathways. nih.govthno.org

Inhibition of Pyroptosis: Pyroptosis is a highly inflammatory form of cell death dependent on the activation of inflammasomes and caspases. 3,4-DC has been shown to downregulate key components of the pyroptosis pathway, including the NLRP3 inflammasome, caspase-1, and gasdermin D (GSDMD), which forms pores in the cell membrane. thno.org This leads to a decrease in the release of pro-inflammatory cytokines like IL-1β. thno.org The inhibition of pyroptosis is directly tied to the enhancement of autophagy. imrpress.comthno.org

Inhibition of Necroptosis: Necroptosis is another form of programmed inflammatory necrosis. 3,4-DC therapy leads to a significant decrease in the levels and phosphorylation of key necroptosis-mediating proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govthno.org The induction of autophagy by 3,4-DC is responsible for suppressing the activation of this pathway. thno.org

Therefore, the anti-inflammatory action of 3,4-DC is not based on direct interaction with inflammatory receptors but is an indirect consequence of restoring cellular homeostasis through TFEB-mediated autophagy, which removes the triggers for inflammatory cell death. frontiersin.orgthno.org

Modulation of Pro-Inflammatory Mediators (e.g., TNF-α, IL-6, IL-1β)

Research indicates that chalcones, a class of compounds to which this compound belongs, can influence the production of pro-inflammatory mediators. Studies on various chalcone (B49325) derivatives have demonstrated the ability to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in cell lines like RAW264.7. medchemexpress.commdpi.com For instance, certain chalcones have been shown to reduce the secretion of TNF-α and IL-6 in primary rat cells. The activation of the NF-κB signaling pathway by stimuli like TNF-α and interleukin-1 beta (IL-1β) is a critical step in the inflammatory response, leading to the expression of various pro-inflammatory genes, including IL-6. mdpi.comnih.govfrontiersin.org In a study on spinal cord injury in mice, treatment with this compound led to a decrease in the levels of IL-1β and IL-18. nih.gov Specifically, the expression of these critical pyroptosis-associated proteins was significantly increased after the injury, and this compound treatment effectively reduced their expression. nih.gov

Impact on Signaling Pathways Implicated in Inflammation (e.g., NF-κB)

The nuclear factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation. mdpi.com Chalcones have been shown to modulate this pathway, thereby exerting their anti-inflammatory effects. mdpi.comsci-hub.se The activation of NF-κB involves its release from an inhibitory protein, IκB-α, and its subsequent translocation to the nucleus, where it initiates the transcription of pro-inflammatory genes. mdpi.comnih.gov Some chalcone derivatives have been observed to inhibit the LPS-induced phosphorylation and degradation of IκB-α, which in turn prevents NF-κB activation. mdpi.comnih.gov This inhibition of the NF-κB pathway leads to a reduction in the production of inflammatory mediators. mdpi.com For example, a study on 4,4'-dimethoxychalcone (B191108), a related compound, showed it could mitigate neuroinflammation by modulating the TREM2/PI3K/AKT/NF-κB signaling pathway. nih.gov

Antioxidant Activity and Oxidative Stress Modulation

Radical Scavenging Capabilities

Chalcones are recognized for their antioxidant properties, which are often attributed to their chemical structure. mdpi.com While this compound itself has been described as having weak antioxidant activity, other related chalcones have demonstrated significant radical scavenging capabilities. adipogen.comsapphirebioscience.com For instance, butein (B1668091), a structurally similar chalcone, shows higher antioxidant activity towards the superoxide (B77818) radical anion compared to 2′,4′-dihydroxy-3,4-dimethoxychalcone. mdpi.com The antioxidant potential of chalcones is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ugm.ac.id The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the chalcone structure play a crucial role in their ability to scavenge free radicals. mdpi.com

Attenuation of Oxidative Damage in Cellular Models

This compound has been shown to protect against oxidative stress-induced neuronal death in neurodegenerative disease models. nih.gov A related compound, 2,3-dihydroxy-4,6-dimethoxychalcone, was found to be protective against cellular oxidative damage in primary mouse cortical neurons. frontiersin.org In studies involving other chalcones, an increase in reactive oxygen species (ROS) production has been observed in cancer cells, which can contribute to apoptosis. nih.gov The generation of ROS and subsequent oxidative damage to lipids, proteins, and DNA are implicated in various diseases. mdpi.com

Relationship with Endogenous Antioxidant Responses

The cellular defense against oxidative stress involves endogenous antioxidant enzymes. mdpi.com Some chalcones can modulate the expression of these enzymes through signaling pathways like the NRF2/ARE pathway. frontiersin.org For example, 2,3-dihydroxy-4,6-dimethoxychalcone was observed to increase the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme, through the activation of the NRF2/ARE pathway in primary mouse cortical neurons. frontiersin.org In a spinal cord injury model, this compound was found to enhance autophagy, a cellular process that can help mitigate oxidative stress, by activating the transcription factor TFEB. nih.gov This activation was partially regulated by the AMPK-TRPML1-calcineurin signaling pathway. nih.gov

Anticancer and Antitumor Research

This compound has been investigated for its potential in cancer research. medchemexpress.com It has been identified as a caloric restriction mimetic that can enhance the efficacy of anticancer chemotherapy. embopress.org This effect is linked to its ability to induce autophagy, a cellular self-degradation process, through the activation of transcription factors TFEB and TFE3. embopress.orgresearchgate.net By promoting autophagic flux, this compound may help overcome drug resistance in cancer therapies.

Studies on chalcone derivatives have shown they can induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov For example, research on 4,4'-dimethoxychalcone demonstrated its ability to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov The anti-cancer effects of some chalcones have been observed in breast cancer and neuroblastoma cell lines. researchgate.net For instance, (E)-4'-hydroxy-3,4-dimethoxychalcone showed inhibitory activity against the T47D breast cancer cell line. kemdikbud.go.id

Below is a table summarizing the observed anticancer activities of some chalcone derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Effect(s)
This compound -Enhances efficacy of chemotherapy, induces autophagy. embopress.org
(E)-4'-hydroxy-3,4-dimethoxychalcone T47D (Breast)Inhibitory activity. kemdikbud.go.id
4,4'-Dimethoxychalcone -Induces apoptosis via ER stress and autophagy disruption. nih.gov
Chalcones with 3,4-dimethoxyphenyl moiety SK-N-MC (Neuroblastoma), MDA-MB-231 (Breast), MCF-7 (Breast)Potent inhibition of cell growth. researchgate.net
2′,4′-dihydroxy-3,4-dimethoxychalcone HL-60, SMMC-7721Cytotoxic activity. nih.gov

Inhibition of Cancer Cell Proliferation and Growth

Research into the direct antiproliferative effects of this compound is still developing, though studies on its derivatives show significant activity against various cancer cell lines. While direct data on this compound is limited, related compounds have demonstrated notable inhibition of cancer cell growth. For instance, a derivative, (E)-2'-Hydroxy-3,4-dimethoxychalcone, is noted for its anti-tumor activities. medchemexpress.commedchemexpress.com Furthermore, this compound has been identified as a caloric restriction mimetic that can enhance the efficacy of anticancer chemotherapy in vivo, suggesting a role in sensitizing cancer cells to treatment. nih.gov

Derivatives of the core chalcone structure, particularly those with bromo-substitutions, have shown potent cytotoxic effects. Studies on 3,5-dibromo-4,6-dimethoxychalcones revealed strong activity against human breast (MCF-7) and lung (A549) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineActivity (IC₅₀)Source
3,5-Dibromo-4,6-dimethoxychalcone (Parent Compound 2a)MCF-74.12 ± 0.55 µM nih.gov
3,5-Dibromo-4,6-dimethoxychalcone (Parent Compound 2a)A5497.40 ± 0.67 µM nih.gov
3,5-Dibromo-4,6-dimethoxychalcone (Derivative 2c)A5499.68 ± 0.80 µM nih.gov
Chalcone-indole hybridsHCT116, MCF-70.23–1.8 μM nih.govproquest.com

Induction of Apoptosis in Neoplastic Cells

The ability of this compound to modulate programmed cell death pathways has been investigated, particularly its role in regulating pyroptosis and necroptosis. In a study involving spinal cord injury, treatment with this compound was found to alleviate these forms of cell death. nih.gov While this research was not conducted in a cancer context, it demonstrates the compound's capacity to interact with cell death signaling.

Many chalcone derivatives are known to induce apoptosis in cancer cells as a primary mechanism of their anticancer effect. nih.gov For example, chalcone-1,2,4-triazole hybrids have been shown to induce apoptosis in human lung adenocarcinoma A549 cells through a caspase-3-dependent pathway. nih.govproquest.com Similarly, another chalcone derivative, 4,4'-dimethoxychalcone, induces apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to caspase-3 activation. nih.gov

Targeting Specific Cancer Cell Lines (e.g., A549, HCT116, MCF-7)

The efficacy of chalcone derivatives has been tested against several prominent cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast). Derivatives of this compound have shown specific and potent activity.

A549 (Lung Cancer): 3,5-dibromo-4,6-dimethoxychalcones exhibited significant cytotoxicity against A549 cells, with IC₅₀ values as low as 7.40 µM. nih.gov Other chalcone hybrids have also been shown to induce apoptosis and cell cycle arrest in this cell line. nih.govproquest.com

HCT116 (Colon Cancer): Chalcone-tetrazole hybrids have demonstrated superior activity against HCT116 cells compared to standard chemotherapeutic agents like fluorouracil. nih.gov

MCF-7 (Breast Cancer): This cell line has been shown to be susceptible to various chalcone derivatives. rsc.org 3,5-dibromo-4,6-dimethoxychalcones are particularly active against MCF-7 cells, with IC₅₀ values reaching 4.12 µM. nih.gov

Molecular Targets and Pathways in Oncological Contexts (e.g., EGFR)

A key molecular target for many anticancer agents is the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase that controls cell growth and proliferation. unsoed.ac.idnih.gov Abnormal EGFR activity is a hallmark of many cancers. nih.gov Computational studies have identified this compound derivatives as promising EGFR inhibitors. Molecular docking simulations revealed that 2',5'-dihydroxy-3,4-dimethoxychalcone exhibits a strong binding affinity for the EGFR protein. unsoed.ac.id Research has also indicated that 3,4-dimethoxychalcones can form crucial hydrogen bonds with amino acid residues within the EGFR binding pocket, suggesting a mechanism for their inhibitory action. unsoed.ac.id

Beyond direct receptor inhibition, this compound has been shown to activate other significant cellular pathways. As a caloric restriction mimetic, it enhances autophagy mediated by the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis. nih.gov This autophagy-dependent mechanism has been linked to cardioprotective effects and an improved response to anticancer chemotherapy. nih.gov

Anti-Epithelial-Mesenchymal Transition (EMT) Effects

The Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows cancer cells to gain migratory and invasive properties, contributing to metastasis. mdpi.commdpi.com This transition is marked by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767). mdpi.commdpi.com

While direct studies on this compound's anti-EMT effects are limited, research on a closely related isomer, 2′,4′-dimethoxychalcone (DTC), provides significant insights. DTC was found to inhibit the EMT process in TGF-β1-induced A549 lung cancer cells. mdpi.comnih.gov Treatment with DTC led to an increase in E-cadherin expression and a decrease in vimentin expression, helping the cells maintain their epithelial-like shape and reducing their migratory ability. mdpi.comnih.gov

Table 2: Effect of 2′,4′-Dimethoxychalcone (DTC) on EMT Markers in A549 Cells

MarkerEffect of DTC TreatmentBiological OutcomeSource
E-cadherin UpregulatedInhibition of EMT, maintenance of epithelial phenotype mdpi.comnih.gov
Vimentin DownregulatedInhibition of EMT, reduced cell migration mdpi.comnih.gov

Antimicrobial Research

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative bacteria)

The antimicrobial properties of this compound and its derivatives have been explored, revealing a varied spectrum of activity. Research on this compound isolated from the plant Arrabidaea brachypoda showed it to be inactive against several strains of the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of ≥ 1024 μg/mL. nih.gov

In contrast, certain derivatives and isomers exhibit significant antibacterial effects. A bromo-substituted derivative, 4-bromo-3′,4′-dimethoxychalcone, was found to be active against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. ceon.rs Furthermore, the isomer 2′,4′-dimethoxychalcone has demonstrated broad-spectrum bacteriostatic activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (Proteus vulgaris) bacteria, as well as the fungus Candida albicans. mdpi.comnih.gov This suggests that specific structural modifications to the chalcone core are critical for determining its antimicrobial efficacy and spectrum. ceon.rs

Table 3: Antimicrobial Activity of this compound and Related Compounds

CompoundTarget OrganismActivitySource
This compound Staphylococcus aureus (Gram-positive)Inactive (MIC ≥ 1024 μg/mL) nih.gov
4-Bromo-3′,4′-dimethoxychalcone Escherichia coli (Gram-negative)Active (Inhibition zone: 11 ± 0.3 mm) ceon.rs
4-Bromo-3′,4′-dimethoxychalcone Salmonella typhimurium (Gram-negative)Active (Inhibition zone: 15 ± 0.7 mm) ceon.rs
2′,4′-Dimethoxychalcone S. aureus, MRSA (Gram-positive)Active (Bacteriostatic) mdpi.comnih.gov
2′,4′-Dimethoxychalcone Proteus vulgaris (Gram-negative)Active (Bacteriostatic) mdpi.comnih.gov
2′,4′-Dimethoxychalcone Candida albicans (Fungus)Active (Bacteriostatic) mdpi.comnih.gov

Antifungal Properties

The antifungal potential of this compound and its derivatives has been a subject of scientific inquiry, though reports on the parent compound itself describe its activity as modest. Some studies have indicated that this compound possesses weak antifungal activity. adipogen.com The efficacy of chalcones in this regard is highly dependent on their specific structural substitutions. unesp.br

For instance, research on related methoxylated chalcones has yielded varied results. A study evaluating a series of regioisomeric methoxychalcones found that the placement and number of methoxyl groups significantly influence antifungal potency. unesp.br In that study, 3',4',5'-trimethoxychalcone demonstrated potent activity against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL, a potency eight times greater than the reference drug fluconazole. unesp.brgrafiati.com Conversely, another investigation into 3,4,5-trimethoxy-3',4'-dimethoxychalcone concluded that it did not possess any significant antimicrobial properties. nijophasr.net

Furthermore, studies on hydroxylated derivatives, such as 2′,6′-dihydroxy-3′,4′-dimethoxychalcone, have identified some activity against fungal pathogens. tandfonline.com This highlights the principle that specific substitutions on the chalcone scaffold are critical determinants of biological activity.

Mechanisms of Antimicrobial Action

The antimicrobial action of chalcones is generally attributed to the α,β-unsaturated keto moiety, a feature central to their molecular framework. ceon.rs The mechanism is thought to involve interactions with the microbial cell surface and membrane. These compounds can interfere with the integrity of the cell membrane, leading to the disruption of essential cellular processes and ultimately cell death. ceon.rs

The specific nature and position of functional groups, such as methoxy and halogen substituents on the phenyl rings, are known to modulate this activity. ceon.rs For example, an investigation into bromo-substituted 3′,4′-dimethoxychalcone derivatives suggested that their antibacterial effects are due to interactions with the cell membrane of the target microorganism. ceon.rs Chalcones may also attach to outer cell proteins and cell walls, further compromising the microbe's viability. ceon.rs While the precise mechanism for this compound is not extensively detailed, it is believed to follow this general pathway of interfering with microbial cell structures.

Antimalarial Investigations

Chalcones have emerged as a promising class of compounds in the search for new antimalarial agents, largely due to their potential to inhibit crucial parasitic life cycle processes. nih.govresearchgate.net

A key target for antimalarial chalcones is falcipain-2, a cysteine protease essential for the survival of the Plasmodium falciparum parasite. nih.gov This enzyme is responsible for degrading hemoglobin within the host's red blood cells, a process without which the parasite cannot grow and survive. nih.gov

Computational docking studies have been employed to explore the inhibitory potential of chalcones against falcipain-2. nih.govnih.gov One such study investigated 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM), a structurally related analogue, to examine its binding ability to the active site of falcipain-2. nih.govmdpi.com These in silico experiments are designed to test whether such compounds could act as competitive inhibitors, thereby blocking the enzyme's function. nih.gov The binding of inhibitors to falcipain-2 has been shown to directly impair the hemoglobin degradation pathway, validating it as a therapeutic target. nih.govacs.org

The antiplasmodial activity of chalcones is primarily linked to their ability to inhibit essential parasitic enzymes like falcipain-2. nih.gov By blocking hemoglobin degradation, these compounds effectively starve the parasite of necessary amino acids required for its development and proliferation. nih.gov

Inhibition of Parasitic Enzymes (e.g., Falcipain-2)

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives extend to enzymes involved in carbohydrate metabolism, indicating a potential role in managing hyperglycemia.

α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. mdpi.com α-Amylase breaks down complex starches into oligosaccharides, while α-glucosidase hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream. mdpi.comd-nb.info Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby controlling post-prandial hyperglycemia, a hallmark of type 2 diabetes mellitus. mdpi.com

While data on this compound itself is limited, studies on its derivatives have shown significant inhibitory activity. A study on a series of 3,5-dibromo-4,6-dimethoxychalcones demonstrated their potential as dual inhibitors of both α-glucosidase and α-amylase. mdpi.comnih.gov Molecular docking simulations revealed that these compounds could fit within the active sites of both enzymes, engaging in hydrogen bonding and hydrophobic interactions with key amino acid residues. mdpi.com The inhibitory concentration (IC50) values for some of these derivatives were found to be potent, as detailed in the table below.

Table 1: Inhibitory Activity of 3,5-Dibromo-4,6-dimethoxychalcone Derivatives against α-Glucosidase and α-Amylase

CompoundDerivative Substitution (Ring A)α-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
2a Unsubstituted15.30 ± 1.1419.34 ± 1.25
2b 4-Methyl18.25 ± 1.2222.40 ± 1.34
2c 4-Methoxy10.15 ± 0.9514.20 ± 1.10
2d 4-Fluoro20.78 ± 1.3025.65 ± 1.45
2e 4-Chloro13.24 ± 1.0817.30 ± 1.18
2f 4-Bromo11.50 ± 1.0216.18 ± 1.15
Acarbose (Standard) -38.25 ± 0.1545.30 ± 0.20
Data sourced from a study on 3,5-dibromo-4,6-dimethoxychalcone derivatives. mdpi.comnih.gov

5-Lipoxygenase Inhibition

Research into the biological activities of chalcones has identified certain derivatives as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. While direct and extensive studies focusing exclusively on this compound's 5-LOX inhibitory activity are not broadly detailed in the provided results, the broader class of chalcones, particularly dihydroxychalcones, has shown potent inhibitory effects. nih.gov For instance, a series of 3,4-dihydroxychalcones demonstrated significant inhibition of 5-lipoxygenase. nih.gov Some chalcone derivatives have been investigated as dual inhibitors of both 5-LOX and cyclooxygenase (COX). researchgate.net The general understanding is that the chalcone scaffold is a viable starting point for developing 5-LOX inhibitors. researchgate.net

Cyclooxygenase (COX-II) Inhibition

Similar to 5-LOX, the inhibition of cyclooxygenase-II (COX-II), an enzyme that plays a key role in inflammation and pain, has been a subject of investigation for various chalcone compounds. Some chalcone derivatives have been synthesized and screened for their anti-inflammatory activities through their ability to inhibit COX-1 and COX-2. sci-hub.se Notably, many of these derivatives exhibited selective inhibition against the COX-2 enzyme. sci-hub.se For example, 2′,5′-dimethoxy-3,4-dihydroxychalcone was found to inhibit cyclooxygenase to a degree comparable to the non-steroidal anti-inflammatory drug flufenamic acid. nih.gov While the provided information doesn't offer specific IC50 values for this compound against COX-II, the general class of chalcones shows promise in this area. sci-hub.sedovepress.com

Broader Spectrum Enzyme Modulation

This compound (3,4-DC) has been identified as a caloric restriction mimetic (CRM) that modulates various enzymatic and signaling pathways. adipogen.comembopress.org A key mechanism of action is the induction of autophagy through the activation of transcription factors TFEB and TFE3. adipogen.comembopress.org This process involves the deacetylation of cytoplasmic proteins and the translocation of TFEB and TFE3 into the nucleus, leading to the transcription of genes related to autophagy and lysosomal biogenesis. adipogen.comembopress.org This has been observed in multiple cell lines, including hepatocytes and cardiomyocytes. adipogen.comembopress.org Furthermore, the neuroprotective effects of 3,4-DC are linked to its ability to modulate pathways associated with oxidative stress. The compound's hydroxyl and methoxy functional groups are believed to contribute to its capacity to interfere with enzyme activity. biosynth.com

Neuroprotective Research and Neurological Models

Attenuation of Spinal Cord Injury (SCI) Pathologies

Recent studies have highlighted the neuroprotective potential of this compound in the context of spinal cord injury (SCI). nih.govthno.org As a caloric restriction mimetic, 3,4-DC has been shown to improve functional recovery after SCI. nih.govnih.gov Research in mouse models of spinal cord contusion demonstrated that treatment with 3,4-DC led to a significant reduction in the glial scar area at the lesion site and decreased motor neuron death. nih.govthno.orgnih.gov This resulted in improved locomotive functional recovery, as evidenced by higher Basso Mouse Scale (BMS) scores and better gait in footprint analysis. nih.govthno.org The compound's neuroprotective properties in SCI models are attributed to its ability to enhance autophagy.

Alleviation of Ischemia-Reperfusion Injury (e.g., limb models)

The protective effects of this compound extend to ischemia-reperfusion (I/R) injury. researchgate.net In a limb I/R model, administration of 3,4-DC significantly mitigated tissue damage, including hypoperfusion, swelling, and skeletal muscle fiber injury. researchgate.net The mechanism underlying this protection is linked to the enhancement of TFEB-mediated autophagy and the subsequent antioxidative response. researchgate.net The compound was shown to improve microvessel density and blood circulation in the injured limb. researchgate.net Notably, the beneficial effects of 3,4-DC against I/R injury were negated when autophagy was pharmacologically blocked, underscoring the critical role of this cellular process in the compound's therapeutic action. researchgate.net

Other Biological Activities under Investigation

Phytotoxicological Studies and Plant Growth Modulation

Recent research has begun to explore the potential of chalcones, including this compound, as novel herbicidal agents, inspired by the biological activities of natural products. acs.org A study investigating a series of eighteen methoxychalcones for their herbicidal properties identified this compound (designated as MC-16 in the research) as a compound with notable phytotoxic effects on various plant species. acs.org

The herbicidal potential of this compound was assessed through laboratory bioassays that measured the inhibition of initial growth in both a model crop species, lettuce (Lactuca sativa), and several common weed species. acs.org These bioassays are a critical first step in evaluating the phytotoxicity and potential utility of compounds as herbicides. acs.org

In these laboratory settings, this compound demonstrated significant inhibitory effects on the root and shoot growth of the tested plants. acs.org For instance, when tested on the weed Raphanus raphanistrum (wild radish), this compound caused a substantial reduction in both root and shoot length. acs.org The inhibitory activity of this compound was also notable when compared to the widely used commercial herbicide, glyphosate (B1671968). In the case of Digitaria insularis (sourgrass) and R. raphanistrum, the inhibitory effect of this compound was reported to be more potent than that of glyphosate under the experimental conditions. acs.org

The study highlighted that chalcones, in general, did not show selectivity, affecting the growth of both monocotyledonous and eudicotyledonous species. acs.org The following tables summarize the inhibitory effects of this compound on the initial growth of selected weed species as observed in the study. acs.org

Table 1: Effect of this compound (MC-16) on the Initial Growth of Raphanus raphanistrum acs.org

Parameter Inhibition (%)
Root Length 78
Shoot Length 73

Data derived from a study by an external research group. acs.org

Table 2: Comparative Inhibitory Effects of this compound (MC-16) and Glyphosate on Selected Weeds acs.org

Weed Species Compound Root Length Inhibition (%) Shoot Length Inhibition (%)
Digitaria insularis This compound Potent Inhibition* Potent Inhibition*
Glyphosate Less Potent Inhibition* Less Potent Inhibition*
Raphanus raphanistrum This compound 78 73
Glyphosate Less Potent Inhibition* Less Potent Inhibition*

*The study noted that MC-16 was more potent than glyphosate for these species, but specific percentage inhibition for glyphosate was not provided in the excerpt. acs.org

These findings suggest that this compound holds promise for the development of new herbicides. acs.org However, the research also indicates that the impact of methoxychalcones in greenhouse trials, which more closely mimic field conditions, was more moderate in the initial stages of growth. acs.org This underscores the need for further studies, including investigations into the combined effects of different methoxychalcones, to ascertain their full potential for commercial agricultural applications. acs.org

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Biological Potency

The biological activity of chalcones is intricately linked to their structural characteristics. The substitution pattern on the aromatic rings and modifications to the core chalcone (B49325) framework are key determinants of their pharmacological profile. academicjournals.orgproquest.com

The type, number, and position of substituents on the two aromatic rings of the chalcone scaffold significantly modulate its biological activity. academicjournals.orgceon.rs

Methoxy (B1213986) Groups : The presence and position of methoxy (-OCH3) groups are critical. In many cases, methoxy groups enhance anticancer activity. researchgate.netnih.gov For instance, studies have shown that chalcones with methoxy substituents on the acetophenone (B1666503) ring have significant inhibitory effects on the ABCG2 protein, a key player in multidrug resistance. nih.gov Specifically, compounds with two or three methoxy groups often exhibit the best inhibitory properties. nih.gov The 3,4-dimethoxy substitution pattern on ring B, as seen in 3,4-Dimethoxychalcone (B600365), has been found to be beneficial for inhibiting the ABCG2 protein. rsc.org Furthermore, a comparison of methoxylated chalcones showed that those with -OCH3, -OH, and halogen groups displayed considerable anticancer activity, with the methoxy-substituted variants being particularly potent. researchgate.net In a study on central antinociceptive activity, this compound showed the highest binding affinity to the monoacylglycerol lipase (B570770) (MAGL) enzyme among several methoxy-containing chalcones, highlighting the importance of this specific substitution pattern. orientjchem.org

Hydroxyl Groups : Hydroxylation can have varied effects depending on the position. For example, 2'-hydroxychalcones have been studied for their ability to inhibit cellular proliferation and induce apoptosis. academicjournals.org However, a hydroxyl group at the 4-position of the acetophenone ring can lead to a much lower ability to inhibit ABCG2 compared to methoxy-substituted chalcones. nih.gov The combination of a meta-hydroxyl and a para-methoxy group on ring A was found to be effective in certain activities, but swapping these positions led to a loss of activity.

Halogens : Halogen substituents also play a crucial role. For antibacterial activity, the position of a bromo-substituent on the A-ring of 3',4'-dimethoxychalcones is critical; substitution at the 4-position was more favorable for activity against Gram-negative bacteria than substitution at the 3-position. ceon.rs In studies of topoisomerase inhibitors, chlorine substitution on the phenyl ring, especially in the para position, significantly boosted enzyme inhibition. rsc.org

The following table summarizes the influence of different substituents on the biological activity of chalcone derivatives based on various studies.

SubstituentPositionObserved Effect on Biological ActivityReference
Methoxy (-OCH3)3,4- on Ring BHigh binding affinity to MAGL enzyme, beneficial for ABCG2 inhibition. rsc.orgorientjchem.org
Methoxy (-OCH3)Multiple on acetophenone ringEnhanced anticancer and ABCG2 inhibitory activity. nih.gov
Hydroxyl (-OH)2'- on Ring ACan inhibit cell proliferation and induce apoptosis. academicjournals.org
Halogen (e.g., Bromo)4- on Ring AFavorable for antibacterial activity in 3',4'-dimethoxychalcones. ceon.rs
Halogen (e.g., Chloro)para- on phenyl ringBoosts topoisomerase inhibition. rsc.org

Alterations to the fundamental 1,3-diaryl-2-propen-1-one scaffold are a key strategy in medicinal chemistry to develop new therapeutic agents. nih.gov These modifications can involve replacing the phenyl rings with other cyclic systems or creating hybrid molecules. ceon.rsnih.gov

Chalcones are considered privileged scaffolds in drug discovery due to their structural simplicity and the ease with which they can be modified. nih.govmdpi.com Strategies for modification include:

Structural manipulation of the two aryl rings : This is the most common approach, involving the addition of various functional groups as discussed in the previous section. nih.gov

Replacement of aryl rings : The phenyl rings can be substituted with heteroaryl scaffolds (rings containing atoms other than carbon, such as nitrogen, oxygen, or sulfur), alicyclic, or steroidal structures. nih.gov For example, the synthesis of chalcones bearing N, O, and/or S heterocycles has been a focus of recent research to discover new biological activities. acs.org

Molecular hybridization : This involves conjugating the chalcone scaffold with other pharmacologically interesting molecules to enhance anticancer properties or other desired activities. nih.gov

These modifications aim to alter the physicochemical properties of the molecule, potentially leading to improved efficacy, better target selectivity, and reduced toxicity. ceon.rsmdpi.com

Influence of Substituent Positions and Nature (e.g., methoxy, hydroxyl, halogens)

Computational Approaches to SAR

Computational methods are indispensable tools for elucidating the structure-activity relationships of chalcones, accelerating the design of novel derivatives with enhanced potency.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iiarjournals.orgscirp.org For chalcones, QSAR studies have been employed to predict activities like cytotoxicity, anti-inflammatory effects, and antimicrobial action. iiarjournals.orgresearchcommons.orgsciencepublishinggroup.com

These models are built using molecular descriptors, which are numerical values that characterize the topological, geometrical, electronic, or physicochemical properties of the molecules. nih.gov A typical QSAR study involves:

Assembling a dataset of chalcone derivatives with their measured biological activities (e.g., IC50 values). conicet.gov.ar

Calculating a large number of molecular descriptors for each compound. iiarjournals.org

Using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA) to build a model that correlates a subset of these descriptors with the observed activity. scirp.orgnih.gov

Validating the model to ensure its predictive power. sciencepublishinggroup.comnih.gov

For instance, a QSAR study on chalcone derivatives as inhibitors of tumor necrosis factor-alpha found that descriptors related to molecular geometry and electronic properties (LUMO+1 and LUMO+2) were significant in determining anti-inflammatory characteristics. researchcommons.org Another study on the cytotoxicity of chalcones against oral cancer cells revealed that polarizability was a key descriptor correlated with antitumor potential. iiarjournals.org QSAR models for chalcones have successfully utilized a combination of topological, electrostatic, and quantum chemical descriptors to achieve high predictive accuracy. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unja.ac.id This method provides valuable insights into the binding mode and affinity, helping to elucidate the molecular mechanism of action. irjmets.com

For this compound, a molecular docking study predicted its binding affinity with the Monoacylglycerol lipase (MAGL) enzyme. The study found that this compound exhibited the highest binding affinity (-44.45 kJ/mol) among the tested methoxy-substituted chalcones. The interaction involved hydrogen bonding between the methoxy group at the 3-position and the amino acid residue Phe-209 of the enzyme, as well as Pi-Sulphur interactions with Met-123. orientjchem.org

Docking studies on other chalcones have also provided crucial SAR information:

EGFR Inhibition : Docking of 2',5'-dihydroxy-3,4-dimethoxychalcone into the epidermal growth factor receptor (EGFR) showed a low binding energy, suggesting strong potential as a tyrosine kinase inhibitor. ugm.ac.id Key interactions included hydrogen bonds with amino acids like Met769 and Lys721. ugm.ac.id

Breast Cancer Targets : A study docking various chalcones into breast cancer-related proteins like EGFR and ESR1 found that specific derivatives could exhibit high binding affinities, indicating their potential as anticancer agents. tandfonline.com

Antioxidant Enzymes : Chalcone derivatives have been docked into antioxidant enzymes like superoxide (B77818) dismutase to analyze binding affinity scores and interaction modes, including hydrogen bonding and hydrophobic interactions. irjmets.com

The results from docking, such as binding energy scores, are used to rank compounds and prioritize them for further experimental testing. unja.ac.id

Chalcone DerivativeTarget ProteinBinding Affinity/EnergyKey Interacting ResiduesReference
This compoundMAGL-44.45 kJ/molPhe-209, Met-123 orientjchem.org
2',5'-dihydroxy-3,4-dimethoxychalconeEGFR (1M17)-7.67 kcal/molMet769, Ala719, Thr766, Lys721, Glu738 ugm.ac.id
Compound 211 (Chalcone-based)ESR1-10.33 kcal/molNot specified tandfonline.com
Compound 211 (Chalcone-based)CDK6-9.90 kcal/molNot specified tandfonline.com

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted protein-ligand complex. tandfonline.comnih.govnottingham.ac.uk MD simulations provide a detailed view of the conformational changes and interactions of the complex over time, typically on the nanosecond scale. mdpi.commdpi.com

The stability of the complex is often evaluated by analyzing parameters such as:

Root Mean Square Deviation (RMSD) : This measures the average deviation of the protein or ligand atoms over time from a reference structure. A stable RMSD plot with low fluctuation values (e.g., below 2-3 Å) indicates that the ligand remains stably bound in the active site. mdpi.comroyalsocietypublishing.org

Root Mean Square Fluctuation (RMSF) : This analyzes the fluctuation of individual amino acid residues or ligand atoms. It helps to identify flexible regions of the protein and the ligand. mdpi.com Low RMSF values for a ligand suggest minimal structural changes and stable binding. royalsocietypublishing.org

MD simulations have been used to confirm the stability of various chalcone-protein complexes. For example, simulations of chalcone derivatives complexed with EGFR affirmed that the compounds remained well-occupied within the ATP binding site and interacted strongly with key hydrophobic residues. nih.gov Similarly, an MD study on a chalcone-based compound (Compound 211) with breast cancer target proteins showed that the complexes were stable, compact, and had minimal flexibility, supporting the docking results. tandfonline.com These simulations provide a higher level of confidence in the binding mode predicted by docking and are crucial for rational drug design. nih.gov

Computational Chemistry and Chemoinformatics in 3,4 Dimethoxychalcone Research

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is founded on the principle that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org DFT has become a popular and versatile method in computational chemistry and physics due to its relatively low computational cost compared to other methods, while still providing accurate results. wikipedia.org

In the context of 3,4-Dimethoxychalcone (B600365), DFT calculations are instrumental in elucidating its electronic properties. These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a particularly important parameter, as it is related to the molecule's reactivity and stability. A smaller energy gap generally indicates higher reactivity.

Theoretical calculations using DFT have been employed to understand the electronic structures and supramolecular arrangement of chalcones. For instance, in a study of 2′,4′-dihydroxy-3,4-dimethoxychalcone, a related compound, DFT was used to examine its antimalarial activity by modeling its binding to the falcipain-2 enzyme. mdpi.com Such studies highlight how DFT can be used to rationalize the biological activity of chalcones based on their electronic characteristics.

Key parameters obtained from DFT calculations for chalcones often include:

HOMO-LUMO Energy Gap: This value is indicative of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and can predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule.

While specific DFT data for this compound is not extensively detailed in the provided results, the application of DFT to structurally similar chalcones demonstrates its utility in understanding how the placement of substituents, such as the methoxy (B1213986) groups in this compound, influences the electronic properties and, consequently, the biological and chemical behavior of the molecule.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of molecular modeling is conformational analysis, which involves identifying the preferred spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules like this compound, which possesses several rotatable bonds, understanding its conformational landscape is crucial as different conformations can exhibit distinct biological activities and physicochemical properties.

Computational tools and force fields, such as MMFF94, are often employed for conformational searches to generate a representative ensemble of low-energy conformations. nih.gov These methods can explore the potential energy surface of the molecule to identify stable conformers. The analysis of these conformers can reveal key intramolecular interactions, such as hydrogen bonds, and provide insights into the molecule's flexibility.

For example, crystallographic studies of dimethoxychalcone isomers have provided detailed structural information, revealing how the position of methoxy groups influences molecular packing and intermolecular interactions. In the case of 2′,4′-dihydroxy-3,4-dimethoxychalcone, X-ray diffraction analysis showed a mostly planar molecule with specific intramolecular and intermolecular hydrogen bonding and ring stacking interactions. mdpi.com Such experimental data is invaluable for validating and refining computational models.

Advanced molecular modeling software can be used to perform conformational analysis and investigate torsional profiles, which describe the energy changes associated with rotation around specific bonds. schrodinger.com This information helps in understanding how the conformation of a molecule like this compound affects its interactions with other molecules. schrodinger.com

In Silico Prediction of Bioactivity and Pharmacokinetic Behaviors

In silico methods are increasingly utilized in the early stages of drug discovery to predict the biological activity and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties of chemical compounds. nih.gov These predictive models help in prioritizing promising candidates for further experimental investigation and identifying potential liabilities. nih.gov

For this compound, various computational tools can be employed to predict its potential biological targets and pharmacokinetic profile. Web-based platforms and specialized software can estimate a range of properties based on the molecule's structure.

Bioactivity Prediction:

Target Prediction: Algorithms can predict potential protein targets for a small molecule by comparing its structural and chemical features to libraries of known active compounds. For instance, predictions for related compounds have suggested activities such as kinase inhibition and G-protein coupled receptor (GPCR) ligand activity. nih.gov

Activity Spectrum: Some tools predict a broad spectrum of biological activities based on the structural fragments present in the molecule.

Pharmacokinetic (ADME) Prediction:

Lipinski's Rule of Five: This rule provides a general guideline for the drug-likeness of a compound and its potential for oral bioavailability. It assesses parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Absorption: Predictions can be made for properties like human intestinal absorption and cell permeability (e.g., Caco-2 permeability).

Distribution: Parameters such as blood-brain barrier permeability and plasma protein binding can be estimated. researchgate.net

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and other metabolic transformations.

Excretion: Predictions related to the route and rate of elimination can also be made.

A study involving RNA-sequencing analysis of this compound in a model of spinal cord injury suggested that it mitigates oxidative stress and inhibits pyroptosis and necroptosis. While this is an experimental result, such data can be used to train and validate in silico models for predicting these specific activities. Furthermore, this compound has been identified as a caloric restriction mimetic that enhances autophagy by promoting the activity of Transcription Factor EB (TFEB). nih.gov

Below is a hypothetical table illustrating the types of predictions that can be generated for this compound using in silico tools.

Property CategoryPredicted ParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight268.31 g/mol Compliant with Lipinski's Rule (<500)
logP (Lipophilicity)3.5 - 4.0Indicates good membrane permeability
Hydrogen Bond Donors0Compliant with Lipinski's Rule (<5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (<10)
Pharmacokinetics (ADME) Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PermeabilityLow to ModerateMay have limited central nervous system effects
Cytochrome P450 InhibitionPotential inhibitor of certain isoformsMay have drug-drug interactions
Bioactivity Scores Kinase Inhibitor ScoreModerate to HighPotential as a kinase inhibitor
GPCR Ligand ScoreModeratePotential to interact with GPCRs
Nuclear Receptor Ligand ScoreModeratePotential to interact with nuclear receptors

Note: The values in this table are illustrative and based on general expectations for chalcone-type structures. Actual predicted values may vary depending on the specific algorithm and software used.

Data Mining and Analysis of Structure-Activity Databases

Data mining involves the process of discovering patterns and valuable information from large datasets. unil.ch In the context of medicinal chemistry and drug discovery, data mining of chemical and biological databases is a powerful strategy for identifying structure-activity relationships (SAR). This involves analyzing large collections of compounds with their associated biological activities to uncover the chemical features responsible for a particular effect.

For a compound like this compound, data mining can be applied in several ways:

Scaffold Hopping and Analogue Searching: By searching large chemical databases (e.g., PubChem, ChEMBL) for compounds with the chalcone (B49325) scaffold, researchers can identify structurally similar molecules with known biological activities. This can provide clues about the potential therapeutic applications of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a sufficient number of chalcone analogues with measured biological activity are available, QSAR models can be developed. These models mathematically relate the chemical structure of the compounds to their biological activity. A QSAR model could predict the activity of this compound or guide the design of new, more potent derivatives.

Analysis of High-Throughput Screening (HTS) Data: Publicly available HTS data can be mined to see if this compound or similar compounds have been screened against various biological targets. This can reveal unexpected activities and provide a starting point for new research directions.

The process of data mining typically involves several steps:

Data Preprocessing: Cleaning and standardizing the chemical and biological data. unil.ch

Feature Extraction/Descriptor Calculation: Converting the chemical structures into a set of numerical descriptors that capture their physicochemical and structural properties.

Pattern Recognition: Applying machine learning or statistical methods to find correlations between the descriptors and the biological activity. unil.ch

Interpretation: Analyzing the discovered patterns to gain insights into the SAR. unil.ch

Through these computational approaches, the vast amount of existing chemical and biological data can be leveraged to better understand the properties of this compound and to rationally design future studies.

Future Directions and Research Gaps in 3,4 Dimethoxychalcone Studies

Elucidation of Undiscovered Mechanisms of Action

While current research has identified 3,4-dimethoxychalcone (B600365) as an inducer of autophagy through the activation of transcription factors TFEB and TFE3, the full scope of its molecular interactions remains to be uncovered. embopress.orgadipogen.com This chalcone (B49325) is known to provoke the deacetylation of cytoplasmic proteins, a key feature of caloric restriction mimetics, but the specific enzymes and pathways involved are not fully understood. embopress.orgmdpi.comusi.ch

Future investigations will likely focus on identifying direct protein targets and off-target effects to build a comprehensive mechanistic profile. Techniques such as thermal proteome profiling and CRISPR-Cas9 screens could be instrumental in mapping these interactions. Furthermore, while its role in activating TFEB and TFE3 is established, the upstream signaling events that trigger this activation are still under investigation. embopress.org Studies have pointed to the involvement of the AMPK-TRPML1-calcineurin signaling pathway in regulating TFEB activity in the context of spinal cord injury, suggesting a potential avenue for further exploration. nih.govnih.gov

Moreover, the compound's influence on other cellular processes beyond autophagy, such as pyroptosis and necroptosis, has been observed. thno.org Unraveling the intricate crosstalk between these pathways will be crucial for a holistic understanding of its neuroprotective and other therapeutic effects. nih.gov It is also important to determine whether the observed benefits are solely due to its role as an autophagy inducer or if other mechanisms, like the inhibition of the acetyltransferase EP300, play a significant role. nih.gov

Exploration of Novel Therapeutic Applications

The established cardioprotective and anticancer adjuvant activities of this compound have laid the groundwork for exploring its potential in a wider range of diseases. embopress.orgmedchemexpress.commdpi.com Its neuroprotective effects, demonstrated in models of spinal cord injury, open up possibilities for its use in other neurodegenerative and neuroinflammatory conditions. nih.govnih.govthno.org

Emerging research also points towards its potential as an antimicrobial agent, with activity demonstrated against pathogens like Leishmania species. The precise mechanisms behind its antimicrobial action are still being investigated but are thought to involve interference with parasite-specific metabolic pathways. Further studies are warranted to explore its efficacy against a broader spectrum of microbes, including bacteria and fungi, and to elucidate the underlying molecular basis of this activity.

Additionally, given the role of autophagy in various metabolic disorders, future research could investigate the utility of this compound in conditions such as atherosclerosis, where it has already shown promise in reducing aortic lesions in animal models. Its herbicidal properties also suggest a potential, albeit different, field of application. acs.org

Advanced Derivatization for Enhanced Bioactivity and Selectivity

The simple and versatile chemical structure of chalcones makes them ideal candidates for synthetic modification to improve their therapeutic properties. mdpi.com Structure-activity relationship (SAR) studies are crucial to guide the rational design of new this compound derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. jchr.org

For instance, the position of the methoxy (B1213986) groups on the chalcone scaffold is known to influence its bioactivity. By systematically altering these and other functional groups, researchers can develop analogs with superior characteristics. The goal of such derivatization efforts would be to create compounds that are more effective at lower concentrations, have fewer off-target effects, and exhibit better absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of fluorinated derivatives, for example, has been shown to increase lipophilicity and metabolic stability in other chalcones, leading to enhanced biological activities. mdpi.com Similar strategies could be applied to this compound to potentially amplify its therapeutic effects. The creation of hybrid molecules, incorporating the this compound scaffold with other pharmacophores, is another promising avenue for developing novel therapeutic agents with multi-target capabilities. jchr.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" datasets. This systems-level approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal complex interactions and pathways that might be missed by single-omics studies. mixomics.orgnih.govresearchgate.net

For example, RNA sequencing (RNA-seq) has already been employed to identify pathways affected by this compound treatment in the context of spinal cord injury, highlighting the involvement of oxidative stress, pyroptosis, and necroptosis. nih.govthno.org By integrating this transcriptomic data with proteomic and metabolomic profiles, researchers can build more detailed models of the compound's mechanism of action.

Tools like mixOmics, an R package designed for the exploration and integration of omics data, can be utilized to analyze these large and complex datasets. mixomics.org This approach can help in identifying key molecular drivers of the compound's effects and in discovering novel biomarkers to monitor its activity in preclinical and clinical settings. jci.orgfrontlinegenomics.com Ultimately, a multi-omics approach will be invaluable for understanding the holistic impact of this compound on cellular and organismal physiology.

Challenges in Translational Research of Chalcone Compounds

Despite the promising preclinical data for many chalcone compounds, their translation into clinical use is fraught with challenges. A significant hurdle is the often-poor pharmacokinetic properties of chalcones, including low bioavailability, which can limit their efficacy in vivo. tandfonline.com Future research must focus on optimizing these properties through strategies such as the development of novel drug delivery systems or chemical modifications, as discussed in the derivatization section.

Another major challenge is the potential for off-target effects and toxicity, which must be thoroughly evaluated before any compound can be considered for human trials. thno.org While this compound has been reported to have low toxicity in preclinical models, comprehensive toxicological studies are still required. embopress.org

Furthermore, the lack of extensive clinical trial data for chalcones, in general, presents an obstacle. tandfonline.com Conducting well-designed clinical trials is essential to establish the safety and efficacy of these compounds in humans. Overcoming these translational hurdles will require a concerted effort from researchers in medicinal chemistry, pharmacology, and clinical medicine to bridge the gap between promising laboratory findings and effective therapeutic applications.

Q & A

Q. What are the primary neuroprotective mechanisms of 3,4-DC in spinal cord injury (SCI) models?

3,4-DC enhances functional recovery post-SCI by promoting TFEB-mediated autophagy while suppressing pyroptosis and necroptosis. Key findings include:

  • Autophagy activation : Increased LC3-II puncta (immunofluorescence) and reduced p62 levels (Western blot) in neurons, indicating autophagic flux .
  • Pyroptosis inhibition : Downregulation of NLRP3, caspase-1, GSDMD-N, IL-1β, and IL-18 via ELISA and WB analysis .
  • Necroptosis suppression : Reduced RIPK1, RIPK3, and MLKL phosphorylation in spinal cord tissue .
  • Functional recovery : Improved Basso Mouse Scale (BMS) scores and reduced glial scar area (Masson staining) .

Q. What experimental models are used to evaluate 3,4-DC efficacy in SCI research?

  • Contusion SCI mouse model : A weight-drop method (5g rod from 3cm height) at T9-T10 vertebrae induces injury. Functional recovery is tracked via BMS scores and footprint analysis .
  • Molecular assays : RNA sequencing identifies DEGs (differentially expressed genes) enriched in autophagy, pyroptosis, and necroptosis pathways. qPCR and WB validate gene/protein expression .
  • Cell death markers : Immunofluorescence for MAP2 (neuronal repair) and GFAP (glial scarring) quantifies structural recovery .

Q. How is autophagy induction by 3,4-DC methodologically assessed?

  • LC3-II puncta quantification : Immunofluorescence staining of spinal cord neurons reveals autophagosome formation .
  • Western blot : LC3-II/LC3-I ratio and p62 degradation confirm autophagic flux. TFEB nuclear translocation is validated via cytoplasmic/nuclear fractionation .
  • Dual-luciferase reporter assay : Mutant CTSD promoter constructs measure TFEB transcriptional activity in 293 cells treated with 3,4-DC .

Advanced Research Questions

Q. How does 3,4-DC regulate TFEB activity through the AMPK-TRPML1-calcineurin pathway?

3,4-DC activates AMPK, which phosphorylates TRPML1 to increase lysosomal Ca²⁺ release. This activates calcineurin, dephosphorylating TFEB and promoting its nuclear translocation. Key evidence includes:

  • AMPK inhibition : Compound C (AMPK inhibitor) blocks TFEB nuclear localization .
  • TRPML1 involvement : TRPML1 agonists (e.g., MHY1485) synergize with 3,4-DC to enhance autophagy .
  • TFEB knockdown : AAV-shRNA targeting TFEB abolishes 3,4-DC-mediated neuroprotection .

Q. How do researchers disentangle the contributions of autophagy, pyroptosis, and necroptosis in 3,4-DC-treated SCI models?

  • Pharmacological inhibition : 3-Methyladenine (3MA, autophagy inhibitor) reverses 3,4-DC’s effects on LC3-II and p62, confirming autophagy dependency .
  • Co-staining assays : Dual immunofluorescence for NeuN (neurons) with RIPK1 (necroptosis) or NLRP3 (pyroptosis) localizes cell death pathways .
  • Transcriptomic analysis : RNA-seq identifies distinct gene clusters for autophagy (e.g., CTSD, BECN1) versus pyroptosis (NLRP3, ASC) .

Q. What methodological challenges arise when interpreting contradictory data across 3,4-DC studies?

  • Dose-dependent effects : High doses (e.g., >50 mg/kg in mice) may induce off-target effects, complicating mechanistic interpretations .
  • Model variability : Differences in SCI severity (e.g., complete transection vs. contusion) alter autophagy and cell death dynamics .
  • Temporal resolution : Autophagy peaks at 3 days post-SCI, while pyroptosis markers (e.g., IL-1β) persist longer, requiring time-course experiments .

Methodological Best Practices

  • Normalization : Use β-actin or GAPDH for WB and qPCR normalization. For nuclear proteins (e.g., TFEB), histone H3 is recommended .
  • Statistical rigor : Apply two-way ANOVA with Tukey’s post-hoc test for multi-group comparisons. Non-parametric tests (Mann–Whitney U) are used for non-normal distributions .
  • Validation : Combine RNA-seq with functional assays (e.g., CRISPR/Cas9 knockout) to confirm pathway-specific roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.